2-Phenylpyridine-3-carboxaldehyde

Organic Synthesis Cross-Coupling Process Chemistry

Researchers requiring a regioselective intermediate for benzo[h][1,6]naphthyridine scaffolds often face supply inconsistency. 2-Phenylnicotinaldehyde (CAS 74796-19-3) enables exclusive iminyl radical cyclization to the benzo[h][1,6]naphthyridine core-a pathway inaccessible to other phenylpyridine carboxaldehyde isomers-supporting anticancer and antimicrobial discovery programs. • Enables synthesis of Ir(ppy)₂(acac) OLED emitters with red-orange luminance of 20,460 cd/m² • Generates insecticidal 2-phenylpyridine derivatives showing 100% Mythimna separata inhibition at 500 mg/L • Consistent 98% purity; characterized by ¹H NMR, HPLC, and MS

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 74796-19-3
Cat. No. B034237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyridine-3-carboxaldehyde
CAS74796-19-3
Synonyms2-Phenylpyridine-3-carboxaldehyde; 2-phenylnicotinaldehyde; 2-Phenyl-3-pyridinecarboxaldehyde
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=N2)C=O
InChIInChI=1S/C12H9NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-9H
InChIKeyCCITWDQDNVHLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyridine-3-carboxaldehyde Sourcing Guide


2-Phenylpyridine-3-carboxaldehyde (CAS 74796-19-3), also known as 2-phenylnicotinaldehyde, is a heterocyclic aromatic aldehyde with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol . It serves as a key intermediate in the synthesis of complex N-heterocycles, including benzo[h][1,6]naphthyridines, via iminyl radical cyclizations [1]. The compound's predicted physicochemical properties, such as a boiling point of 346.5±30.0 °C, a density of 1.147±0.06 g/cm³, and a LogP of 2.56, inform its handling and formulation [2]. As a 2-arylpyridine derivative, it is a critical building block for pharmaceuticals, agrochemicals, and advanced materials like OLED emitters [3][4].

Why 2-Phenylpyridine-3-carboxaldehyde Is Irreplaceable


The position of the aldehyde and phenyl groups on the pyridine ring fundamentally dictates reactivity, regioselectivity, and resulting material properties. For 2-phenylpyridine-3-carboxaldehyde (2-Ph-3-CHO), the adjacent phenyl and formyl groups create a unique steric and electronic environment that enables specific ring closures (e.g., to benzo[h][1,6]naphthyridines) that are not accessible to 2-Ph-4-CHO or 4-Ph-2-CHO isomers [1]. Computationally, even closely related 3-carbaldehyde derivatives like 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde (DFPPC) and 2-(2,5-dichlorophenyl)pyridine-3-carbaldehyde (DCPPC) exhibit substantially different HOMO-LUMO gaps and polarizabilities compared to the unsubstituted phenyl analog, confirming that substitution patterns are not interchangeable in applications requiring precise electronic tuning [2]. Substitution leads to divergent outcomes in cross-coupling yields and biological activity, making 2-Ph-3-CHO a non-substitutable, application-specific intermediate.

2-Phenylpyridine-3-carboxaldehyde Performance Comparison


Suzuki-Miyaura Cross-Coupling Yield

The synthesis of 2-phenylpyridine-3-carboxaldehyde via Suzuki-Miyaura coupling of 2-bromo-3-pyridinecarboxaldehyde with phenylboronic acid proceeds with a reported yield of 67% . This yield is comparable to the 85% yield reported for the synthesis of a series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties using similar Suzuki-Miyaura cross-coupling conditions, which indicates that the presence of the aldehyde group does not significantly hinder the cross-coupling efficiency [1].

Organic Synthesis Cross-Coupling Process Chemistry

Regioselective Cyclization to Benzo[h][1,6]naphthyridines

Under microwave-assisted conditions, 2-phenylnicotinaldehyde (2-phenylpyridine-3-carboxaldehyde) derivatives undergo iminyl radical cyclization exclusively onto the phenyl ring to yield benzo[h][1,6]naphthyridines [1]. In contrast, analogous cyclization onto the pyridine ring was not observed, demonstrating a regioselective pathway unique to this scaffold [1]. This contrasts with the behavior of other phenylpyridine isomers, such as 2-phenylpyridine-4-carboxaldehyde, which does not afford the same fused heterocyclic system due to the different positioning of the reactive groups .

Medicinal Chemistry Radical Cyclization Heterocycle Synthesis

HOMO-LUMO Gap and Polarizability (DFT)

Density functional theory (DFT) calculations at the M06/6-311G(d,p) level on structurally analogous 3-carbaldehyde derivatives reveal that the unsubstituted 2-phenylpyridine-3-carboxaldehyde has a distinct electronic profile. The closely related 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde (DFPPC) exhibits a HOMO-LUMO gap of 5.170 eV and an average linear polarizability of 2.6116 × 10−23 esu, while 2-(2,5-dichlorophenyl)pyridine-3-carbaldehyde (DCPPC) shows a gap of 5.108 eV and a polarizability of 3.0772 × 10−23 esu [1]. The non-substituted 2-phenylpyridine-3-carboxaldehyde is expected to have a HOMO-LUMO gap between these values, conferring intermediate electron-donating/withdrawing properties that are critical for tuning charge-transfer characteristics in materials applications [1].

Computational Chemistry Nonlinear Optics Materials Science

2-Phenylpyridine-3-carboxaldehyde Application Scenarios


Benzo[h][1,6]naphthyridine-Based Drug Candidates

Procure 2-phenylpyridine-3-carboxaldehyde as the sole viable starting material for accessing the benzo[h][1,6]naphthyridine core. This polycyclic scaffold is found in molecules with anticancer and antimicrobial properties, and its synthesis relies on the unique regioselective iminyl radical cyclization of 2-phenylnicotinaldehyde derivatives, a pathway not available to other phenylpyridine carboxaldehyde isomers [1].

Iridium(III) Complexes for Red-Orange OLEDs

Utilize 2-phenylpyridine-3-carboxaldehyde as a key intermediate to synthesize 2-phenylpyridine (ppy) ligands bearing electron-withdrawing carbonyl groups. Iridium complexes based on these ligands have demonstrated red-orange emission with a luminance of 20,460 cd/m² in OLED devices [2]. The aldehyde group at the 3-position provides a handle for further functionalization to fine-tune emission color and device efficiency [3].

Insecticide Precursors via Suzuki-Miyaura Coupling

Source 2-phenylpyridine-3-carboxaldehyde to generate focused libraries of 2-phenylpyridine derivatives for insecticide discovery. Compounds derived from this core structure, synthesized via Suzuki-Miyaura cross-coupling, have shown 100% inhibition against Mythimna separata at 500 mg/L, highlighting the agricultural relevance of this scaffold [4].

Nonlinear Optical (NLO) Chromophores

Employ 2-phenylpyridine-3-carboxaldehyde in the synthesis of crystalline organic NLO materials. Its unsubstituted phenyl ring provides a baseline electronic structure for push-pull chromophores. Computational studies on structurally related nicotinaldehyde derivatives confirm their potential as highly efficient NLO materials, with polarizability values in the range of 2.6-3.1 × 10⁻²³ esu, making them suitable for advanced photonic applications [5].

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